4-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide
CAS No.: 478078-61-4
Cat. No.: VC7255408
Molecular Formula: C15H15FN2O3
Molecular Weight: 290.294
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 478078-61-4 |
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Molecular Formula | C15H15FN2O3 |
Molecular Weight | 290.294 |
IUPAC Name | 4-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide |
Standard InChI | InChI=1S/C15H15FN2O3/c1-21-7-6-17-15(20)13-8-11(9-18-13)14(19)10-2-4-12(16)5-3-10/h2-5,8-9,18H,6-7H2,1H3,(H,17,20) |
Standard InChI Key | HOAHGHIAPRWYQY-UHFFFAOYSA-N |
SMILES | COCCNC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)F |
Introduction
4-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound belonging to the class of substituted pyrrole derivatives. These compounds are often explored for their potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a detailed overview of its chemical structure, properties, synthesis, and potential applications.
Synthesis
The synthesis of 4-(4-fluorobenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide typically involves:
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Preparation of the Pyrrole Backbone: Pyrroles are synthesized through cyclization reactions involving amines and carbonyl compounds.
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Introduction of the Fluorobenzoyl Group: The fluorobenzoyl moiety is introduced via acylation using reagents like 4-fluorobenzoyl chloride.
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Amidation Reaction: The carboxylic acid group on the pyrrole ring is converted into the carboxamide using reagents such as amines (e.g., 2-methoxyethylamine) in the presence of coupling agents like carbodiimides.
Applications and Biological Significance
While specific studies on this compound were not directly available in the provided data, compounds with similar structures have been investigated for various applications:
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Pharmacological Activities:
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Potential inhibitors for enzymes or receptors due to the presence of fluorine and amide functionalities.
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Anti-inflammatory or anticancer properties based on pyrrole derivatives' ability to interact with biological targets.
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Drug Development:
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Structural modifications like fluorination are known to enhance metabolic stability and binding affinity in drug candidates.
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The methoxyethyl group may improve solubility and bioavailability.
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Material Science:
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Pyrrole derivatives are also explored for their electronic properties in materials science, though this application is less common for substituted amides.
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Related Compounds
Several related compounds have been reported with similar structures but varying substitutions:
These analogs highlight the versatility of pyrrole-based scaffolds in medicinal chemistry.
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